molecular formula C35H37BN2O B11774269 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate

1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate

Cat. No.: B11774269
M. Wt: 512.5 g/mol
InChI Key: KGFQXMKZCXZUEM-UHFFFAOYSA-N
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Description

1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium cation with a tetraphenylborate anion

Preparation Methods

The synthesis of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-2-methylpyridinium with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile at ambient temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the tetraphenylborate anion is replaced by other anions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. .

Scientific Research Applications

1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate can be compared with other similar compounds such as:

    Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part.

    Pyridinium salts:

Properties

Molecular Formula

C35H37BN2O

Molecular Weight

512.5 g/mol

IUPAC Name

N,N-diethyl-2-methylpyridin-1-ium-1-carboxamide;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C11H17N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-9-7-6-8-10(13)3/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1

InChI Key

KGFQXMKZCXZUEM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=CC=C1C

Origin of Product

United States

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